Product packaging for Staurosporine HCl(Cat. No.:CAS No. 159404-54-3)

Staurosporine HCl

Cat. No.: B10754744
CAS No.: 159404-54-3
M. Wt: 466.5 g/mol
InChI Key: HKSZLNNOFSGOKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Staurosporine Hydrochloride is a potent, broad-spectrum, and cell-permeable protein kinase inhibitor originally isolated from the bacterium Streptomyces staurosporeus. It functions by competitively inhibiting the ATP-binding site of a wide range of kinases, with high affinity for Protein Kinase C (PKC), as well as tyrosine kinases and other serine/threonine kinases. This non-selective inhibitory profile makes it an invaluable, albeit non-specific, tool for elucidating kinase-mediated signaling pathways in vitro. Its primary research applications include the induction of apoptosis (programmed cell death) in a variety of cell lines, the study of cell cycle arrest, and the investigation of signal transduction mechanisms in cancer biology. Researchers utilize Staurosporine HCl as a critical positive control in apoptosis assays (e.g., caspase activation, DNA fragmentation) and as a foundational compound for studying the effects of kinase inhibition on cell proliferation, differentiation, and survival. The hydrochloride salt offers enhanced solubility in aqueous buffers for in vitro experimental setups. This product is intended for research purposes only, providing scientists with a reliable and well-characterized tool for biochemical and cell-based studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H26N4O3 B10754744 Staurosporine HCl CAS No. 159404-54-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h4-11,17,20,26,29H,12-13H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSZLNNOFSGOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70860779
Record name 6-Methoxy-5-methyl-7-(methylamino)-6,7,8,9,15,16-hexahydro-5H,14H-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-14-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159404-54-3, 62996-74-1
Record name 6-Methoxy-5-methyl-7-(methylamino)-6,7,8,9,15,16-hexahydro-5H,14H-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-14-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,13-Epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one, 2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-, (9S,10R,11R,13R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.946
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Historical Discovery and Isolation from Microbial Sources

Staurosporine (B1682477) was first discovered in 1977 by scientists at the Kitasato Institute in Japan during a screening program for new microbial alkaloids. nih.govnanolive.com It was isolated from the culture broth of the actinomycete Saccharothrix aerocolonigenes subsp. staurosporeus (formerly Streptomyces staurosporeus), which was found in a soil sample from Mizusawa City, Japan. nih.govhilarispublisher.comresearchgate.netmdpi.com The compound was initially named AM-2282 and was noted for its antifungal and hypotensive activities. hilarispublisher.comresearchgate.netacs.org The definitive structure of Staurosporine was later elucidated through X-ray crystallographic analysis. hilarispublisher.comresearchgate.net

The biosynthesis of Staurosporine begins with the amino acid L-tryptophan. wikipedia.orgkitasato-u.ac.jp A series of enzymatic reactions, including oxidation, dimerization, and cyclization, leads to the formation of the characteristic indolocarbazole core of the molecule. wikipedia.orgkitasato-u.ac.jp Following its initial discovery, Staurosporine and related indolocarbazole compounds have been isolated from various other microorganisms, including some marine organisms. nih.govresearchgate.net

Foundational Role As a Broad Spectrum Protein Kinase Inhibitor in Research

ATP-Competitive Inhibition of Protein Kinases

Staurosporine's primary mechanism of action involves its competition with adenosine triphosphate (ATP) for the binding pocket within the catalytic domain of protein kinases. ncats.iomedchemexpress.comnih.govsigmaaldrich.com This interaction is facilitated by the structural similarities between staurosporine and the adenosine group of ATP, allowing it to bind with high affinity, thereby blocking the phosphorylation of substrate proteins. satoshi-omura.info

Modulatory Impact on Diverse Serine/Threonine Kinases

Staurosporine exhibits potent inhibitory effects on a wide range of serine/threonine kinases. sigmaaldrich.com This broad-spectrum activity is a defining characteristic of the compound. nih.govnih.gov It is a well-established inhibitor of Protein Kinase C (PKC), with reported IC50 values in the low nanomolar range, making it one of the most potent PKC inhibitors known. sigmaaldrich.com

Beyond PKC, staurosporine also effectively inhibits other key serine/threonine kinases. These include cAMP-dependent Protein Kinase (PKA) and Ca2+/calmodulin-dependent protein kinase II (CAMKII). nih.govtocris.com The inhibition of these kinases disrupts numerous signaling cascades within the cell. For instance, in human platelets, staurosporine has been shown to have a general inhibitory effect on renaturable protein kinases in vitro, while paradoxically leading to the activation of certain protein kinases in intact cells. nih.gov Furthermore, staurosporine has been observed to profoundly inhibit calyculin A-induced serine phosphorylation of STAT3, indicating its influence on this signaling pathway. pnas.org

Effects on Tyrosine Kinase Activity

In addition to its effects on serine/threonine kinases, staurosporine is also a potent inhibitor of tyrosine kinase activity. satoshi-omura.infosigmaaldrich.com It has been shown to suppress the activity of several tyrosine kinases, including p60v-src. sigmaaldrich.comnih.gov The IC50 value for the inhibition of p60v-src tyrosine protein kinase has been reported to be in the nanomolar range, highlighting its significant potency against this class of enzymes. tocris.com This inhibition of tyrosine kinases further contributes to the broad biological effects of staurosporine.

Characterization of Pan-Kinase Binding Affinity and Selectivity Profiles

Staurosporine is often described as a "pan-kinase" inhibitor due to its ability to bind to a vast majority of the protein kinome with high affinity, often in the submicromolar to nanomolar range. guidetopharmacology.orgmedchemexpress.complos.orgrsc.org This broad selectivity is a consequence of its interaction with the highly conserved ATP-binding site present across most kinases. nih.govrsc.org While this lack of selectivity limits its therapeutic potential due to off-target effects, it makes staurosporine an invaluable research tool for probing the roles of protein kinases in cellular processes. stressmarq.com

Kinome-wide affinity profiling has confirmed that staurosporine binds to hundreds of kinases with significant affinity. guidetopharmacology.org The IC50 values for staurosporine against a panel of kinases demonstrate its potent but non-selective nature.

Table 1: Inhibitory Potency (IC50) of Staurosporine Against Various Protein Kinases

Kinase IC50 (nM)
Protein Kinase C (PKC) 0.7 - 3 tocris.comcellagentech.comhellobio.com
p60v-src Tyrosine Protein Kinase 6 tocris.comhellobio.com
Protein Kinase A (PKA) 7 tocris.comhellobio.com
CaM Kinase II 20 tocris.comhellobio.com
c-Fgr 2 medchemexpress.com
Phosphorylase Kinase 3 medchemexpress.com
GSK-3β 15 cellagentech.com
Pim-1 Kinase 10 cellagentech.com
CDK1/cyclin B 5 cellagentech.com
CDK2/cyclin A 7 cellagentech.com
CDK4/cyclin D 3-10 cellagentech.com

This table presents a selection of IC50 values and may not be exhaustive.

Identification of Non-Kinase Molecular Targets

While primarily known as a kinase inhibitor, research has revealed that staurosporine can also interact with other molecular targets, expanding its biological activity profile.

Interaction with Specific Aptamer Systems (e.g., yjdF)

Staurosporine has been identified as a high-affinity ligand for the yjdF riboswitch aptamer. tocris.com Riboswitches are structured RNA elements that can directly bind to small molecules to regulate gene expression. The interaction of staurosporine with the yjdF motif RNA activates the riboswitch function, leading to robust reporter gene expression in Bacillus subtilis. tocris.comnih.gov This interaction demonstrates a mechanism of action for staurosporine that is independent of protein kinase inhibition. The yjdF riboswitch can bind to a variety of azaaromatic compounds, but not all of them are capable of triggering the switching of genetic regulation. biorxiv.org

Influence on Transporter Proteins (e.g., P-glycoprotein)

Staurosporine has been shown to interact with and modulate the function of transporter proteins, most notably P-glycoprotein (P-gp). iiarjournals.org P-glycoprotein is an ATP-binding cassette (ABC) transporter involved in multidrug resistance (MDR) in cancer cells. Studies have indicated that staurosporine can inhibit the phosphorylation of P-gp. iiarjournals.orgsigmaaldrich.com Furthermore, some research suggests that staurosporine may directly bind to P-glycoprotein. researchgate.net This interaction can lead to a reduction in P-gp expression and may contribute to the reversal of multidrug resistance. nih.gov However, other studies have shown that the effect of certain kinase inhibitors on P-glycoprotein-mediated transport is not always straightforward, with some broad-spectrum PKC inhibitors like staurosporine not blocking the effects of factors like VEGF on P-glycoprotein activity. jneurosci.org

Table 2: Compound Names Mentioned

Compound Name
This compound
Adenosine triphosphate (ATP)
Verapamil
Vinblastine
H-9
K252a
VEGF
Calyculin A
STAT3
p60v-src
Protein Kinase C (PKC)
Protein Kinase A (PKA)
Ca2+/calmodulin-dependent protein kinase II (CAMKII)
c-Fgr
Phosphorylase Kinase
Glycogen synthase kinase 3 beta (GSK-3β)
Pim-1 Kinase
Cyclin-dependent kinase 1 (CDK1)
Cyclin B
Cyclin-dependent kinase 2 (CDK2)
Cyclin A
Cyclin-dependent kinase 4 (CDK4)
Cyclin D
Cyclin-dependent kinase 5 (CDK5)
p25

Cellular and Biological Effects of Staurosporine in Preclinical Systems

Elucidation of Apoptotic Pathways and Cell Death Induction

Staurosporine (B1682477) is a well-established inducer of apoptosis, or programmed cell death, in a wide variety of cell lines. sigmaaldrich.com It triggers cell death primarily through the intrinsic, or mitochondrial, pathway. nih.govnanolive.com

The intrinsic pathway of apoptosis is initiated by various intracellular stresses and converges on the mitochondria. Staurosporine treatment prompts the activation of this pathway, leading to mitochondrial outer membrane permeabilization (MOMP). plos.orgfrontiersin.org This critical event results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c. physiology.orgresearchgate.net

Once in the cytosol, cytochrome c associates with Apoptotic Protease-Activating Factor-1 (Apaf-1), which then recruits and activates caspase-9, the initiator caspase of the intrinsic pathway. nih.govphysiology.org Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis. nih.govphysiology.org

In some cellular contexts, Staurosporine has been shown to induce apoptosis without a detectable loss of mitochondrial transmembrane potential or the release of cytochrome c, suggesting the existence of alternative activation mechanisms. physiology.org Furthermore, studies have indicated that Staurosporine can trigger a novel intrinsic apoptosis pathway that relies on the activation of caspase-9 independently of Apaf-1. selleckchem.comselleckchem.com

The following table summarizes the key molecular events in Staurosporine-induced intrinsic mitochondrial pathway activation based on preclinical findings.

Cellular Event Description Key Molecules Involved References
Mitochondrial Outer Membrane Permeabilization (MOMP) Increased permeability of the outer mitochondrial membrane.Bax, Bak plos.orgfrontiersin.org
Cytochrome c Release Translocation of cytochrome c from the mitochondria to the cytosol.Cytochrome c physiology.orgresearchgate.net
Apoptosome Formation Assembly of a protein complex that initiates caspase activation.Apaf-1, Cytochrome c, Pro-caspase-9 nih.govphysiology.org
Initiator Caspase Activation Activation of the primary caspase in the intrinsic pathway.Caspase-9 nih.govphysiology.org
Effector Caspase Activation Activation of caspases that execute apoptosis.Caspase-3 nih.govphysiology.org

Staurosporine-induced apoptosis is predominantly a caspase-dependent process. physiology.orgnih.gov The activation of the caspase cascade, a hierarchical series of proteolytic enzymes, is a central feature of this pathway. iiarjournals.org Staurosporine treatment leads to the activation of both initiator caspases, such as caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway), and executioner caspases, including caspase-3. physiology.orgnih.govarvojournals.org The activation of caspase-3 is a hallmark of Staurosporine-induced apoptosis and can be observed through the appearance of its cleaved, active fragments. iiarjournals.org

However, evidence suggests that Staurosporine can also trigger caspase-independent cell death pathways. physiology.orgnih.govnih.gov In certain cell lines, particularly under conditions where caspases are inhibited, Staurosporine can induce a form of programmed cell death that relies on other proteases. plos.orgnih.gov For instance, lysosomal proteases like cathepsins have been implicated in this process. physiology.org Cathepsin B, for example, can be released into the cytosol and contribute to cell death even in the absence of caspase activity. physiology.org Furthermore, Staurosporine has been shown to induce necroptosis, a form of programmed necrosis, in caspase-compromised cells, a process involving RIPK1 and MLKL. plos.org

This dual capability of Staurosporine to induce both caspase-dependent and -independent cell death highlights the redundancy and complexity of apoptotic signaling pathways. nih.gov

The table below outlines the key findings regarding caspase-dependent and -independent mechanisms in Staurosporine-induced apoptosis.

Mechanism Type Key Features Mediators References
Caspase-Dependent Involves the activation of a cascade of caspase enzymes.Caspase-3, Caspase-8, Caspase-9 physiology.orgiiarjournals.orgnih.govarvojournals.org
Caspase-Independent Cell death proceeds without the involvement of caspases.Cathepsins (e.g., Cathepsin B), AIF physiology.orgnih.gov
Necroptosis A regulated form of necrosis.RIPK1, MLKL plos.org

The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. physiology.orgoup.com This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bad). physiology.orgportlandpress.com The balance between these opposing factions determines the cell's susceptibility to apoptotic stimuli.

Staurosporine has been shown to modulate the expression and activity of Bcl-2 family proteins to favor apoptosis. researchgate.net Treatment with Staurosporine can lead to a significant decrease in the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL. physiology.orgresearchgate.net This downregulation of survival proteins tips the cellular balance towards death. For example, in Chang liver cells, Staurosporine induced a marked decrease in both Bcl-2 and Bcl-xL levels, which correlated with the onset of apoptosis. researchgate.net

Conversely, Staurosporine can promote the activity of pro-apoptotic Bcl-2 family members. Upon induction of apoptosis by Staurosporine, pro-apoptotic proteins like Bax translocate from the cytosol to the mitochondria, where they oligomerize and form pores in the outer mitochondrial membrane, leading to MOMP. frontiersin.org

The phosphorylation status of Bcl-2 proteins can also influence their function, and Staurosporine, as a kinase inhibitor, can interfere with this process. oup.comaacrjournals.org However, the precise mechanisms are complex and can be cell-type specific. aacrjournals.org

The following table summarizes the effects of Staurosporine on key Bcl-2 family proteins.

Bcl-2 Family Protein Function Effect of Staurosporine References
Bcl-2 Anti-apoptoticDecreased expression/inactivation physiology.orgresearchgate.netnih.gov
Bcl-xL Anti-apoptoticDecreased expression/inactivation physiology.orgresearchgate.net
Mcl-1 Anti-apoptoticDecreased abundance in some contexts physiology.org
Bax Pro-apoptoticTranslocation to mitochondria and activation frontiersin.org
Bak Pro-apoptoticActivation frontiersin.org

Caspase-Dependent and Caspase-Independent Mechanisms

Regulation of Cell Cycle Progression and Cell Proliferation

In addition to its pro-apoptotic effects, Staurosporine is a potent inhibitor of cell proliferation, primarily by inducing cell cycle arrest at specific checkpoints. wjgnet.comnih.gov

Staurosporine can arrest cells at different phases of the cell cycle, with the specific checkpoint being dependent on the concentration of the compound and the cell type. wikipedia.orgnih.gov

At lower concentrations, Staurosporine often induces a G1 phase arrest. nih.govoup.com This is mediated, in part, by the inhibition of cyclin-dependent kinases (CDKs) that are crucial for the G1/S transition, such as CDK2 and CDK4. oup.com Staurosporine treatment can lead to decreased levels of CDK4 and increased association of CDK2 with the inhibitor p27, effectively halting cell cycle progression. oup.com

At higher concentrations, Staurosporine typically causes a G2/M phase arrest. iiarjournals.orgwjgnet.comiiarjournals.org This arrest is often associated with a significant decrease in the expression of key mitotic proteins like cyclin B1 and CDK1, which form the Maturation-Promoting Factor (MPF) necessary for entry into mitosis. iiarjournals.orgiiarjournals.org The upregulation of the CDK inhibitor p21WAF1 has also been implicated in Staurosporine-induced G2/M arrest. wjgnet.com

The ability of Staurosporine to arrest cells at these checkpoints prevents them from replicating their DNA and dividing, thus inhibiting proliferation.

The table below details the effects of Staurosporine on cell cycle checkpoints.

Cell Cycle Checkpoint Staurosporine Concentration Key Molecular Events References
G1 Arrest LowInhibition of CDK2 and CDK4, increased p27 binding to CDK2 nih.govoup.com
G2/M Arrest HighDecreased expression of Cyclin B1 and CDK1, upregulation of p21WAF1 iiarjournals.orgwjgnet.comiiarjournals.org

Beyond inducing a G2/M arrest, Staurosporine has been shown to directly interfere with the progression of mitosis. nih.govnih.gov In some cell types, Staurosporine can cause a mitotic arrest specifically in telophase, the final stage of mitosis. nih.gov This leads to the accumulation of cells with doublet nuclei and cytokinetic constrictions, which ultimately undergo apoptosis. nih.gov

Furthermore, Staurosporine can override the normal cellular checkpoints that ensure the fidelity of mitosis. nih.gov For instance, it can uncouple the onset of mitosis from the completion of DNA replication, forcing cells with unreplicated DNA to enter mitosis prematurely. nih.gov It can also bypass the checkpoint that prevents mitotic entry in the presence of damaged DNA. nih.gov This disruption of mitotic control mechanisms contributes to the cytotoxic effects of Staurosporine.

Induction of Cell Cycle Arrest at Specific Checkpoints (e.g., G1, G2/M)

Impact on Cellular Differentiation and Morphogenesis

Staurosporine exerts a profound influence on the developmental fate and morphology of various cell types. Its ability to inhibit a multitude of kinases allows it to override existing signaling cues and direct cells toward specific lineages or, conversely, suppress their primitive, unspecialized characteristics. This has been observed in both normal and transformed cell lines.

Staurosporine has been identified as a potent inducer of differentiation in several cell lineages, most notably in hematopoietic and neural progenitors.

Megakaryocytic Differentiation: In the context of hematopoiesis, staurosporine is a potent inducer of megakaryocyte (MK) differentiation, the process that gives rise to platelets. nih.gov Studies using human leukemia cell lines and mouse bone marrow-derived stem cells have shown that staurosporine effectively promotes MK differentiation. nih.gov This process is mediated through the upregulation of the JAK/Stat3 signaling pathway, leading to the nuclear translocation of phosphorylated Stat3, a key transcription factor for megakaryopoiesis. nih.gov An ex vivo assay confirmed that staurosporine treatment stimulated the formation of megakaryocyte colonies (CFU-MK) and increased the expression of the characteristic surface marker CD61 in bone marrow cells. nih.gov

Neuronal and Glial Differentiation: Staurosporine is widely used in neuroscience research to induce a neuronal phenotype in various cell lines. It promotes neurite outgrowth and dopaminergic axonal outgrowth in neuroblastoma, pheochromocytoma, and primary brain neuronal cultures. ncats.iorndsystems.com For example, in the RGC-5 retinal ganglion cell line, which morphologically resembles glial cells, staurosporine treatment causes the cells to stop dividing, assume a neuronal morphology, and extend neurites. nih.gov Similar effects are observed in PC-12 and PC6-3 cells, which differentiate into a neuronal phenotype upon exposure to staurosporine. nih.gov However, it is noted that at the lowest concentrations that induce these morphological changes, signs of apoptosis are also present, raising questions about the nature of this "differentiation". arvojournals.org

Cell LineageModel System(s)Key FindingsReferences
MegakaryocytesHuman leukemia cells; Mouse bone marrow cellsInduces differentiation via upregulation of the JAK/Stat3 pathway. nih.gov
NeuronsRGC-5, PC-12, PC6-3, SH-SY5Y, primary neuronsPromotes neurite outgrowth and neuronal morphology. ncats.iorndsystems.comnih.govru.nl
GliaRGC-5 cells (glial-like morphology)Induces transition from a glial-like to a neuronal morphology. nih.gov

A key aspect of differentiation is the suppression of the pre-existing, undifferentiated state. clinicalgate.com Staurosporine contributes to this by pushing cells out of their progenitor state and toward a more specialized phenotype. In cancer biology, an undifferentiated phenotype is often linked to malignancy and proliferative potential. Staurosporine's ability to induce apoptosis in various cancer cell lines can be seen as an extreme form of suppressing this undifferentiated state. nih.govopenrepository.com For instance, in studies involving undifferentiated HL-60 progenitor cells, the cells are first chemically induced to differentiate, and then staurosporine is used as a tool to trigger apoptosis, demonstrating its role in acting on cells that have exited the undifferentiated state. asm.org By promoting either differentiation or cell death, staurosporine effectively limits the persistence of primitive, undifferentiated cell populations. nih.gov

Role in Directed Differentiation of Specific Cell Types (e.g., Megakaryocytes, Neurons, Glia)

Induction and Modulation of Autophagy (e.g., Mitophagy)

Autophagy is a cellular recycling process that degrades damaged organelles and misfolded proteins, and its modulation is critical for cell survival and homeostasis. Staurosporine has been shown to be a potent inducer of autophagy and its selective form, mitophagy (the specific degradation of mitochondria).

In dopaminergic neuronal cells, staurosporine treatment simultaneously activates both general autophagy and mitophagy. nih.gov This activation appears to be a protective response, as pharmacological inhibition of autophagy leads to a significant decrease in cell viability. nih.gov Specifically, staurosporine activates the PINK1-Parkin mitophagy pathway, a critical quality control mechanism for mitochondrial health. nih.gov Genetic blockade of this pathway dramatically increases staurosporine-induced cell death, highlighting the neuroprotective effect of staurosporine-induced autophagy and mitophagy. nih.gov Similar pro-survival effects of staurosporine-induced autophagy have been observed in HepG2 cancer cells, where inhibition of autophagy exacerbated cell death. researchgate.net Mechanistically, staurosporine can trigger the degradation of key signaling proteins like MIEF1 via the proteasome system, which in turn sensitizes cells to PINK1-PRKN-dependent mitophagy. tandfonline.com

ProcessModel SystemKey Pathway/MechanismOutcomeReferences
Autophagy & MitophagyDopaminergic neuronal cell line (SN4741)PINK1-Parkin pathwayNeuroprotective; inhibition of autophagy increases cell death. nih.gov
AutophagyHepG2 cancer cellsOmi/HtrA2-mediated signalingProtective; inhibition of autophagy increases cell death. researchgate.net
MitophagyGeneral cell modelsInduces degradation of MIEF1Promotes PINK1-PRKN-dependent mitophagy. tandfonline.com

Anti-Angiogenic Activity in In Vitro and Animal Models

Angiogenesis, the formation of new blood vessels, is a critical process in development and disease, including cancer. Staurosporine has demonstrated significant anti-angiogenic properties in both laboratory and animal studies.

In Vitro Models: In cell-based assays, staurosporine is often used as a positive control for the inhibition of angiogenesis. mdpi.comresearchgate.net It effectively inhibits the ability of endothelial cells to form tubular-like structures on a Matrigel matrix, a key step in the angiogenic process. mdpi.comresearchgate.net This effect is linked to its ability to induce apoptosis in endothelial cells, thereby preventing the formation of new vessel networks. biologists.com

In Vivo Models: The anti-angiogenic activity of staurosporine has been confirmed in vivo. Using a transgenic zebrafish model where endothelial cells are labeled with a green fluorescent protein (Tg(fli1:EGFP)), researchers can directly visualize and monitor blood vessel formation. nih.govresearchgate.net In this model, staurosporine showed remarkable anti-angiogenic activity at concentrations as low as 1 ng/ml, a dose well below that which causes general toxicity. nih.govresearchgate.net

Model TypeSpecific ModelObserved EffectReferences
In VitroEndothelial cells on MatrigelInhibition of tubular-like structure formation. mdpi.comresearchgate.net
In VivoTransgenic Zebrafish (Tg(fli1:EGFP))Potent inhibition of blood vessel development at non-toxic doses. nih.govresearchgate.net

Immunomodulatory Effects in Cell-Based and Preclinical Assays (e.g., NF-κB, IL2)

Staurosporine's broad kinase inhibition profile also results in significant modulation of immune cell function. The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines like Interleukin-2 (IL-2). worktribe.com While many compounds exert anti-inflammatory effects by inhibiting NF-κB, staurosporine's effects are complex. researchgate.net

In studies with primary human polymorphonuclear leukocytes (PMNs), staurosporine induces apoptosis. asm.org However, when these immune cells are infected with Neisseria gonorrhoeae, the bacteria can suppress staurosporine-induced caspase-3 activity, demonstrating a complex interplay between the compound and pathogen-related signaling in immune cells. asm.org This indicates that staurosporine can directly impact immune cell survival pathways, a key aspect of immunomodulation. The effect of staurosporine on specific cytokine production pathways like IL-2 is often inferred from its general kinase inhibitory action, as these pathways are heavily dependent on kinases that staurosporine is known to block.

Structure Activity Relationship Sar Studies of Staurosporine and Its Analogs

Defining Structural Determinants for Kinase Inhibitory Potency

The potent, albeit non-selective, inhibitory capability of staurosporine (B1682477) is rooted in specific structural components that facilitate high-affinity binding to the kinase ATP pocket. ncats.iomedchemexpress.com Extensive crystallographic and SAR studies have elucidated the key determinants responsible for this potent activity. nih.gov

The core of staurosporine's activity lies in its rigid indolocarbazole aglycone, which mimics the adenine (B156593) base of ATP. nih.govnih.gov The lactam system within this core forms crucial hydrogen bonds with the backbone atoms of the kinase hinge region, a highly conserved interaction pattern that explains its broad applicability across the kinome. nih.gov

The sugar moiety, linked via a glycosidic bond to the indolocarbazole core, is also critical for high-affinity binding. nih.govnih.gov It occupies the ribose-binding pocket of the kinase, forming additional interactions that significantly enhance potency. nih.gov The removal of this sugar, as seen in the analog K252c, results in a dramatic loss of inhibitory activity against certain kinases, underscoring its importance. nih.gov

Within the sugar, the 4'-methylamine group plays a distinct role. It is often situated in a solvent-exposed region of the binding site and can participate in hydrogen bonds and ionic interactions. nih.govnih.gov The number and quality of these interactions have been shown to correlate directly with binding affinity for several kinases. nih.gov Furthermore, the nature of the "gatekeeper" residue, a key amino acid at the entrance of a hydrophobic back pocket of the ATP-binding site, also influences the binding of staurosporine; kinases with larger gatekeeper residues often exhibit tighter binding. nih.gov Staurosporine's interaction with the kinase can also promote an induced-fit conformational change, particularly in the glycine-rich loop, further stabilizing the complex. nih.gov

Structural FeatureRole in Kinase Inhibitory Potency
Indolocarbazole Core Rigid scaffold that mimics the adenine moiety of ATP. nih.gov
Lactam System Forms critical hydrogen bonds with the kinase hinge region backbone. nih.gov
Sugar Moiety Occupies the ribose-binding pocket, forming affinity-enhancing interactions. nih.govnih.gov
4'-Methylamine Group Forms hydrogen bonds and ionic interactions in a solvent-exposed area. nih.gov
Overall Conformation Facilitates an induced fit with the kinase active site, stabilizing the complex. nih.gov

Strategies for Modulating Kinase Selectivity Through Structural Derivatization

The primary challenge in harnessing the therapeutic potential of staurosporine is overcoming its lack of selectivity, which arises from its targeting of the highly conserved ATP-binding site. nih.govnih.gov Medicinal chemistry efforts have focused on structural modifications designed to exploit the subtle differences that do exist between kinase active sites, thereby modulating selectivity.

A cornerstone of this effort is the analog-sensitive (AS) kinase technology . acs.org This chemical genetics approach involves engineering a target kinase by mutating its "gatekeeper" residue from a large amino acid (like threonine or methionine) to a smaller one (such as glycine (B1666218) or alanine). nih.govacs.org This mutation creates an enlarged hydrophobic pocket that is not present in wild-type (WT) kinases. nih.gov

This engineered pocket can then be exclusively targeted by derivatized staurosporine analogs. The most successful strategy involves introducing bulky substituents at the C7 position of the indolocarbazole core. nih.govucsf.edu These modified inhibitors, termed "staralogs," create a steric clash with the larger gatekeeper residue of WT kinases, preventing their inhibition. nih.govacs.org However, they fit comfortably into the expanded pocket of the AS kinase mutant, achieving potent and highly selective inhibition. acs.orgucsf.edu

Other derivatization strategies have also been explored:

Modification of the Sugar Moiety : While the 4'-methylamine group can be modified, attaching linkers at this position can sometimes reduce binding affinity by removing a key hydrogen bond donor or creating unfavorable steric interactions. nih.govf1000research.com

Scaffold Simplification : Analogs that lack parts of the core structure, such as bisindolylmaleimides (BIM) which are missing the sugar and lactam components, tend to be more selective but less potent inhibitors of specific kinases like PKC.

C–H Borylation : Advanced synthetic methods like C–H borylation provide access to previously unreachable positions on the indolocarbazole core, opening new avenues for creating novel analogs with unique SAR profiles. nih.govnsf.gov

Staurosporine AnalogModification StrategyImpact on Kinase Selectivity
Staralogs Bulky substituent at the C7 position of the indolocarbazole core. nih.govHighly selective for engineered analog-sensitive (AS) kinases with small gatekeeper residues; does not inhibit wild-type kinases. acs.orgucsf.edu
K252c Removal of the sugar moiety. nih.govLeads to a significant loss of potency, but the aglycone core can serve as a scaffold for building new inhibitors. nih.gov
Bisindolylmaleimides (BIM) Simplified scaffold lacking the sugar and lactam ring. More selective for certain kinases (e.g., PKC) but with reduced potency compared to staurosporine.
C7-modified K252a Introduction of functional groups at the C7 position of the related K252a scaffold. nih.govPrevents binding to WT kinases through steric clash with the gatekeeper residue. nih.gov

Rational Design Principles for Staurosporine-Derived Inhibitors

The development of second-generation, selective kinase inhibitors from the staurosporine scaffold is guided by several rational design principles. These principles leverage deep structural understanding to transform a promiscuous natural product into a precision tool.

The foremost principle is structure-based design , which relies on the wealth of X-ray co-crystal structures of staurosporine and its analogs bound to different kinases. nih.govnih.gov This structural information provides a blueprint for designing new molecules with desired properties.

A key strategy derived from this is the exploitation of the gatekeeper mechanism . This is a form of "negative design," where inhibitors are intentionally designed to create a steric clash with off-target kinases that possess large gatekeeper residues. nih.govucsf.eduacs.org This principle is central to the selectivity of staralogs for AS kinases. acs.org

Another important principle involves compensating for lost interactions . The chemical synthesis of staurosporine is complex, and simplifying the structure (e.g., by removing the sugar moiety) is often desirable. nih.gov However, the affinity lost by removing such a key interacting group must be regained. In the design of staralogs, for example, the potency lost by removing the sugar was recovered by introducing simple polar groups at the N12 position of the indolocarbazole. nih.gov These new groups form novel hydrogen bonds with a conserved asparagine residue in the kinase active site, restoring high-affinity binding. nih.govresearchgate.net

Finally, rational design also seeks to target unique structural features beyond the most conserved regions of the ATP pocket. acs.org Selectivity can be enhanced by designing inhibitors that interact with less conserved residues or specific protein conformations. For instance, targeting kinases that possess unusually bulky hydrophobic residues at the DFG-1 position (immediately preceding the conserved DFG motif) presents an opportunity to design highly selective inhibitors. acs.org

Design PrincipleDescriptionExample Application
Structure-Based Design Using X-ray crystal structures to guide the design of new analogs. nih.govnih.govVisualizing the binding pocket to identify sites for modification.
Exploiting Steric Hindrance Introducing bulky groups that clash with residues (e.g., the gatekeeper) in off-target kinases. nih.govucsf.eduThe design of "staralogs" for selective inhibition of AS kinases. acs.org
Compensating for Lost Affinity Replacing a removed structural element (e.g., the sugar) with new functionalities that form novel, potency-enhancing interactions. nih.govresearchgate.netAdding polar groups to the N12 position of the staralog scaffold to form new hydrogen bonds. nih.gov
Targeting Unique Features Designing inhibitors to interact with less conserved residues or conformations of a target kinase. acs.orgCreating compounds that bind selectively to kinases with bulky DFG-1 residues. acs.org
Modulating Physicochemical Properties Modifying the scaffold to alter properties like cell permeability for specific applications. Creation of a cell-impermeable analog to block only extracellular kinases.

Staurosporine As a Research Tool and Lead Compound in Preclinical Drug Discovery

Utility in Kinase Target Identification and Validation

Staurosporine's promiscuity as a kinase inhibitor makes it an invaluable tool for identifying and validating new kinase targets. wikipedia.orgrpicorp.com Its ability to bind to a vast majority of the human kinome with high affinity allows researchers to use it as a benchmark and a probe in various chemical proteomics strategies. rsc.orgresearchgate.net

Techniques such as the cellular thermal shift assay (CETSA), thermal proteome profiling (TPP), and stability of proteins from rates of oxidation (SPROX) leverage the stabilizing effect of staurosporine (B1682477) binding on its target kinases. rsc.orgacs.org By treating cell lysates or intact cells with staurosporine and then subjecting them to thermal or chemical denaturation, researchers can identify which proteins are stabilized, thus revealing them as potential targets. rsc.orgnih.gov For instance, in K562 cells, an isothermal shift assay (iTSA) using staurosporine identified numerous known kinase targets and even non-obvious targets like ferrochelatase. nih.gov Similarly, a comparison of SPROX and TPP methods in K562 cell lysates treated with staurosporine identified hundreds of protein hits, with a significant number being kinases. acs.org

These methods, using staurosporine as a positive control or a broad-spectrum probe, help to validate new target identification technologies and to build comprehensive maps of the "druggable" kinome. researchgate.netresearchgate.net The extensive characterization of staurosporine's binding profile provides a crucial reference point for assessing the selectivity and potential off-target effects of novel kinase inhibitors. rsc.orgacs.org

Application in Unraveling Complex Cell Signaling Networks

Staurosporine's ability to potently inhibit a wide range of kinases allows it to serve as a powerful tool for dissecting complex cellular signaling pathways. rpicorp.com By observing the global cellular response to staurosporine treatment, researchers can gain insights into the interconnectedness of various signaling cascades that control fundamental processes like cell proliferation, differentiation, and apoptosis (programmed cell death). wikipedia.orgrpicorp.com

One of the most well-documented applications of staurosporine is as an inducer of apoptosis in a multitude of cell lines. wikipedia.orgnih.gov The mechanisms by which it triggers apoptosis are complex and can be both caspase-dependent and caspase-independent. nih.govnih.gov Studies have shown that staurosporine can activate key executioner caspases, such as caspase-3, leading to the characteristic biochemical and morphological changes of apoptosis. wikipedia.orgnih.gov For instance, in murine osteoblasts, staurosporine was found to increase the activity of caspase-3-like proteases and the transcriptional activity of AP-1 and NF-κB. nih.gov

Furthermore, staurosporine has been instrumental in studying cell cycle regulation. Depending on the concentration and cell type, it can cause cell cycle arrest at either the G1 or G2 phase. wikipedia.org In human papillomavirus-positive oral cancer cells, staurosporine induced G2/M phase arrest and apoptosis by disrupting the mitochondrial membrane potential. nih.gov It can also induce necroptosis, a form of programmed necrosis, under caspase-compromised conditions, highlighting its utility in exploring alternative cell death pathways. plos.org This broad impact on fundamental cellular processes makes staurosporine an essential chemical probe for understanding the intricate web of kinase-mediated signaling. rpicorp.com

Development of Staurosporine-Based Chemical Probes for Biological Research

The inherent potency and broad-spectrum activity of staurosporine have inspired the development of more sophisticated chemical probes to investigate kinase biology with greater precision. rpicorp.com These probes are often derivatives of staurosporine that have been modified to incorporate reporter tags, such as fluorescent dyes or affinity labels, without significantly compromising their binding affinity. nih.govrsc.org

Key developments in staurosporine-based probes include:

Fluorescent Probes: By attaching a fluorescent molecule like BODIPY to the staurosporine scaffold, researchers have created probes that allow for the direct visualization and quantification of kinase activity and inhibitor binding. medchemexpress.com For example, BODIPY-FL staurosporine has shown high specificity for tyrosine kinases and tyrosine kinase-like families, enabling its use in high-throughput binding assays. medchemexpress.com

Clickable Probes: The introduction of "clickable" chemical groups, such as alkynes or azides, onto the staurosporine molecule allows for its covalent attachment to target proteins through bioorthogonal chemistry. nih.govrsc.org These affinity-based probes (AfBPs) have been used for in situ proteome profiling to identify the cellular targets of staurosporine in cancer cells. nih.gov One such probe, incorporating a chloroacetamide warhead, was designed to facilitate the labeling of a wide range of potential kinase targets within living cells. rsc.org

Analog-Sensitive Kinase Inhibitors: The staurosporine scaffold has been instrumental in advancing analog-sensitive (AS) kinase technology. nih.govacs.org This chemical genetics approach involves engineering a kinase of interest with a mutated "gatekeeper" residue in the ATP-binding pocket, making it sensitive to a modified, bulky staurosporine analog (a "staralog") that does not inhibit wild-type kinases. nih.govresearchgate.net This allows for the highly specific inhibition of a single kinase within a complex cellular environment, providing a powerful tool to dissect its specific functions. acs.orgresearchgate.net

These staurosporine-based chemical probes represent a significant leap forward in our ability to study kinase function and inhibitor interactions with high specificity and in a physiologically relevant context. researchgate.netunc.edu

Advancements in Drug Discovery Efforts Based on the Staurosporine Scaffold

The potent biological activity of staurosporine has made its indolocarbazole core a privileged scaffold in medicinal chemistry for the discovery of new drugs, particularly anti-cancer agents. researchgate.netnanolive.com While staurosporine itself is too non-selective for therapeutic use, its structure has served as a blueprint for the rational design and synthesis of more selective and clinically viable kinase inhibitors. wikipedia.orgrsc.org

Discovery of Highly Selective Kinase Inhibitors

A major focus of drug discovery efforts has been to modify the staurosporine structure to achieve selectivity for specific kinase targets implicated in diseases like cancer. rsc.org By understanding the subtle differences in the ATP-binding sites of various kinases, chemists can introduce specific chemical modifications to the staurosporine scaffold that favor binding to one kinase over others. nih.gov

Strategies to enhance selectivity include:

Modification of the Glycosidic Bond: The sugar moiety of staurosporine plays a crucial role in its binding affinity. Altering or replacing this sugar can significantly impact selectivity. nih.gov

Functionalization of the Indolocarbazole Core: Introducing different functional groups at various positions on the indolocarbazole ring system can create steric or electronic interactions that favor binding to a specific kinase's active site. nih.gov For example, modifications at the C7 position have been explored to prevent binding to wild-type kinases while allowing interaction with engineered analog-sensitive kinases. nih.gov

Simplification of the Scaffold: Researchers have also pursued the synthesis of simplified analogs that retain the key pharmacophoric features of staurosporine but are more synthetically accessible and tunable for selectivity. rsc.org One such approach led to a low nanomolar inhibitor of protein kinase C. rsc.org

These medicinal chemistry efforts have led to the development of several clinically important kinase inhibitors, demonstrating the enduring legacy of staurosporine as a lead compound. researchgate.net

Preclinical Assessment of Therapeutic Efficacy in Disease Models (e.g., antineoplastic activity in various cancer models)

Staurosporine and its derivatives have been extensively evaluated in preclinical models of various diseases, most notably cancer, where they have demonstrated significant antineoplastic activity. ncats.ionanolive.com

Examples of preclinical efficacy include:

Oral and Pancreatic Cancer: Staurosporine has been shown to inhibit cell viability and promote apoptosis in oral and pancreatic cancer cell lines. In pancreatic cancer cells, it was found to induce apoptosis via the intrinsic signaling pathway, involving the activation of caspase-9.

Prostate Cancer: A novel PIM-1 kinase inhibitor, developed from a different scaffold but compared against staurosporine, showed greater potency in prostate cancer PC-3 cells. bioworld.com In a xenograft mouse model, this compound exhibited a superior tumor inhibition ratio compared to the staurosporine-treated group. bioworld.com

HER2-Positive Breast Cancer: Staurosporine was identified as an inhibitor of HUNK (hormonally up-regulated neu-associated kinase), a protein implicated in resistance to HER2 inhibitors. nih.govoncotarget.com In preclinical models, staurosporine synergized with the HER2 inhibitor lapatinib (B449) to restore sensitivity in a resistant breast cancer model, suggesting its potential in overcoming drug resistance. nih.govoncotarget.com

Lung Cancer: In non-small-cell lung carcinoma A549 cells, staurosporine treatment led to the formation of polyploid giant cancer cells, indicating an inhibition of proliferation. nih.gov

Oral Carcinoma (HPV-positive): Staurosporine induced apoptosis in human papillomavirus-positive oral carcinoma cells (KB cells) with an IC50 of approximately 100 nM, causing cell cycle arrest at the G2/M phase. nih.gov

Emerging Preclinical Research Applications and Advanced Topics

Staurosporine (B1682477) in Neurobiology Research (e.g., neuroprotective effects, neurite outgrowth in models)

Staurosporine (STS) demonstrates a dual, concentration-dependent role in neurobiology research, acting as both a potent inducer of neuronal apoptosis and a promoter of neurite outgrowth. semanticscholar.orgncats.ionih.gov This paradoxical nature makes it a valuable tool for modeling both neurodegeneration and neuronal differentiation.

At higher concentrations (in the micromolar range), staurosporine is widely used to establish in vitro models of neuronal apoptosis. ncats.ionih.gov In cultured cortical neurons, it induces cell death characterized by cell body shrinkage, chromatin condensation, and DNA laddering. nih.gov The mechanism often involves an elevation of intracellular calcium levels and the production of mitochondrial reactive oxygen species (ROS), leading to mitochondrial dysfunction and eventual apoptosis. nih.gov Studies have used this staurosporine-induced apoptosis model to screen for the neuroprotective effects of other compounds, such as extracts from traditional medicines. medsci.org For instance, in hippocampal neurons, staurosporine-induced cytotoxicity has been linked to the downregulation of Brain-Derived Neurotrophic Factor (BDNF) and the inhibition of the TrkB/Akt signaling pathway. medsci.org

Conversely, at lower nanomolar concentrations (50-100 nM), staurosporine functions as a neurotrophin agonist, actively promoting neurite outgrowth in various cell lines, including PC12 cells, human iPSC-derived neurons, and primary neuronal cultures. semanticscholar.orgncats.io In human iPSC-derived neurons, low-dose staurosporine was found to significantly increase the total length and branching of neurites. fujifilmcdi.com The mechanisms underlying this neuritogenic effect are complex. One pathway involves the generation of ROS, as studies in HN33 hippocampal cells have shown that inhibiting ROS generation suppresses staurosporine-induced neurite outgrowth. nih.gov Another critical pathway involves the activation of the small GTPase Rac1, which in turn leads to ROS production and is required for neurite outgrowth in PC12 cells. tandfonline.com

Furthermore, staurosporine has shown neuroprotective effects in certain in vivo models. In a mouse model of optic nerve injury, intravitreal injection of staurosporine attenuated the loss of retinal ganglion cells (RGCs) and blocked the degradation of nerve fibers. nih.gov This protective effect was suggested to be mediated in part by the stimulation of the anti-apoptotic protein Bcl-2 and the activation of astrocytes. nih.gov

Table 1: Staurosporine-Induced Neurite Outgrowth in Preclinical Models

Cell/Animal ModelKey FindingsProposed MechanismCitations
PC12 CellsInduces rapid neurite outgrowth.Activation of Rac1-dependent redox signaling (ROS production). tandfonline.com
HN33 Hippocampal CellsPromotes neurite outgrowth.Mediated by Reactive Oxygen Species (ROS) generation. nih.gov
Human iPSC-derived neuronsLow doses enhance neurite branching and total neurite length.Functions as a broad kinase inhibitor modulating growth pathways. fujifilmcdi.com
Chick Retinal NeuroblastsInduces neuronal cell differentiation and neurite outgrowth.Regulation of Matrix Metalloproteinases (MMPs) activation. arvojournals.org
Mouse Model (Optic Nerve Injury)Exhibited neuroprotective effects, attenuating RGC loss.Stimulation of Bcl-2 and activation of glial cells (astrocytes). nih.gov

Anti-Infective Potential (e.g., anti-fungal, anti-parasitic activities in preclinical models)

Staurosporine and its related indolocarbazole structures have demonstrated a broad spectrum of anti-infective activities in various preclinical models, targeting fungi, oomycetes, and protozoan parasites. mdpi.commdpi.com

Anti-fungal and Anti-oomycete Activity Although initially described as having weak antifungal activity, subsequent research has established staurosporine's efficacy against a range of fungal pathogens. kitasato-u.ac.jp It completely inhibited the mycelial growth of several plant pathogenic fungi, including Colletotrichum orbiculare, Rhizoctonia solani, and Botrytis cinerea, with minimum inhibitory concentrations (MICs) ranging from 1-50 μg/mL. acs.org In an in vivo model, staurosporine inhibited the development of Phytophthora blight on pepper plants, caused by the oomycete Phytophthora capsici. acs.org An endophytic Streptomyces strain producing staurosporine was also identified as a potential biocontrol agent against the soil-borne pathogen Fusarium oxysporum. researchgate.net

In the context of human fungal pathogens, staurosporine shows complex effects. While it has antifungal activity against Candida albicans, it can also paradoxically induce filamentous growth, a key virulence trait, at 30°C. nih.gov The combination of staurosporine with the complex I inhibitor rotenone (B1679576) has been shown to produce a synergistic antifungal effect against Neurospora crassa, Aspergillus fumigatus, and Candida albicans. asm.org

Anti-parasitic Activity Staurosporine has shown significant potential against several protozoan parasites. It has been investigated as a treatment for Acanthamoeba keratitis, a severe ocular disease. mdpi.com In an ex vivo model using mouse corneas, staurosporine successfully eliminated the entire amoebic population and prevented adhesion and infection of the corneal epithelium. mdpi.com Proteomic analysis revealed that the compound downregulated key protein kinases in Acanthamoeba that are involved in chemotaxis and phagocytosis. mdpi.com

Its activity extends to kinetoplastid parasites. Staurosporine was found to inhibit the growth of Mycobacterium and the cyclin-dependent kinase PfPK5 in Plasmodium falciparum, the parasite responsible for malaria. kitasato-u.ac.jp In studies on Leishmania, staurosporine induced a range of pleiotropic effects, including loss of motility and cell cycle arrest. europa.eu However, it did not induce rapid cell death, suggesting that the kinases it targets might be involved in apoptosis-like pathways rather than being direct targets for killing the parasite. europa.eu Other studies have confirmed its activity against various Leishmania species and Trypanosoma cruzi, the causative agent of Chagas disease. mdpi.com

Table 2: Preclinical Anti-Infective Activity of Staurosporine

OrganismTypePreclinical Model/AssayObserved EffectCitations
Candida albicansFungusIn Vitro CultureAntifungal activity; induces filamentous growth. nih.govasm.org
Aspergillus fumigatusFungusIn Vitro CultureSynergistic antifungal activity with rotenone. asm.org
Phytophthora capsiciOomyceteIn Vitro & In Vivo (Pepper Plants)Inhibition of mycelial growth and disease development. acs.org
Acanthamoeba castellaniiAmoebaEx Vivo (Mouse Cornea)Eliminated amoebic population and prevented infection. mdpi.com
Leishmania donovaniKinetoplastidIn Vitro CultureCell cycle arrest, loss of motility, but no rapid cell death. mdpi.comeuropa.eu
Trypanosoma cruziKinetoplastidIn Vitro CultureInhibitory activity. mdpi.com
Plasmodium falciparumApicomplexanIn Vitro AssayInhibition of PfPK5 kinase. kitasato-u.ac.jp

Synergistic Effects in Combination with Other Preclinical Agents (e.g., with HER2 inhibitors, topotecan)

A significant area of preclinical research involves evaluating staurosporine's ability to enhance the efficacy of other therapeutic agents, particularly in the context of overcoming drug resistance in cancer.

Combination with HER2 Inhibitors Staurosporine has demonstrated remarkable synergistic effects when combined with HER2 inhibitors in breast cancer models that have developed resistance. nih.govresearchgate.net In HER2-positive breast cancers, resistance to targeted therapies like lapatinib (B449) is a major clinical challenge. nih.gov Research has shown that staurosporine can restore sensitivity to lapatinib in resistant breast cancer cell lines. nih.govresearchgate.net This synergistic cell-killing effect was observed both in vitro and in vivo. nih.gov The mechanism is linked to staurosporine's ability to inhibit the HUNK (Hormonally Up-regulated Neu-associated Kinase), a protein kinase implicated in resistance to HER2 inhibitors. nih.govresearchgate.net By inhibiting HUNK, staurosporine acts synergistically with lapatinib to reduce tumor growth in resistant models. nih.gov

Combination with Topoisomerase Inhibitors Preclinical studies have also explored the combination of staurosporine with DNA-damaging chemotherapeutic agents like topoisomerase inhibitors. One study investigated its use with camptothecin, a topoisomerase I inhibitor similar to topotecan. researchgate.net A key finding was that pretreating normal, non-cancerous cells with a low concentration of staurosporine arrested them in the G0/G1 phase of the cell cycle. researchgate.net This quiescent state made the normal cells refractory to the cytotoxic effects of camptothecin, which primarily targets cells in the S phase. researchgate.net While the tumor cells, which were not arrested by staurosporine, remained sensitive to camptothecin, the normal cells were protected. researchgate.net This suggests a potential chemoprotective role for staurosporine, where it could be used to shield normal tissues from the toxicity of chemotherapy rather than directly synergizing with the agent to kill cancer cells. The distinct apoptotic pathway induced by staurosporine may also offer a way to bypass typical chemoresistance mechanisms, encouraging its evaluation in combination therapies. nih.gov

Table 3: Synergistic or Combination Effects of Staurosporine in Preclinical Models

Combination AgentAgent ClassPreclinical ModelObserved EffectMechanismCitations
LapatinibHER2 InhibitorHER2-inhibitor resistant breast cancer cells (in vitro and in vivo)Synergistic cell killing and reduced tumor growth.Inhibition of HUNK kinase restores sensitivity to lapatinib. nih.govresearchgate.net
CamptothecinTopoisomerase I InhibitorNormal and breast cancer cell linesChemoprotective effect on normal cells.Induces G1 arrest in normal cells, making them refractory to S-phase specific toxicity. researchgate.net
RotenoneMitochondrial Complex I InhibitorThyroid papillary carcinoma cellsSynergistic growth inhibition and enhanced cell death.Complementary cell cycle arrests (G1 by staurosporine, G2/M by rotenone) drive cells to apoptosis. ias.ac.in

Mechanisms of Acquired Resistance in Preclinical Models

Despite its potency, cancer cells can develop resistance to staurosporine. Preclinical models have been instrumental in elucidating the molecular mechanisms that underpin this resistance. The primary mechanisms identified involve alterations in cell cycle control proteins and the upregulation of anti-apoptotic factors.

A critical factor determining sensitivity to staurosporine is the status of the retinoblastoma protein (pRB). nih.govoup.com Staurosporine induces cell cycle arrest in the G1 phase by inhibiting the phosphorylation of pRB. nih.gov Consequently, cancer cells that have a defective or non-functional pRB protein are resistant to this G1-arresting effect. nih.gov This form of resistance is intrinsic but also represents a pathway through which acquired resistance can emerge.

Another well-characterized mechanism of resistance is the overexpression of anti-apoptotic proteins from the Bcl-2 family. aacrjournals.org A study comparing two prostate cancer cell lines, LNCaP (sensitive) and PC-3 (resistant), found that PC-3 cells were largely immune to staurosporine-induced apoptosis. aacrjournals.org The molecular basis for this resistance was traced to a 45-fold greater expression of the anti-apoptotic protein Bcl-XL in the resistant PC-3 cells. aacrjournals.org This high level of Bcl-XL protects the mitochondria from the pro-apoptotic signals initiated by staurosporine, thereby preventing the activation of the downstream caspase cascade and cell death. aacrjournals.org

Other general mechanisms of drug resistance are also plausible. These include the activation of alternative survival pathways that can compensate for the kinases inhibited by staurosporine. unipd.it Cells might also develop the ability to sense the damage caused by the drug, arrest the cell cycle to allow for repair, and then resume proliferation, thus escaping the drug's toxic effects.

Table 4: Mechanisms of Acquired Resistance to Staurosporine in Preclinical Cancer Models

Mechanism of ResistanceDescriptionPreclinical ModelCitations
Defective Retinoblastoma Protein (pRB)Loss or mutation of pRB prevents staurosporine from inducing G1 cell cycle arrest, as pRB is a key downstream target.Breast and lung cancer cell lines. nih.govoup.com
Overexpression of Anti-Apoptotic ProteinsHigh levels of proteins like Bcl-XL prevent mitochondrial-mediated apoptosis, blocking the cell death pathway initiated by staurosporine.PC-3 prostate cancer cells. aacrjournals.org
Activation of Alternative Survival PathwaysCancer cells may activate parallel signaling pathways to bypass the kinases inhibited by staurosporine, thus maintaining proliferation and survival.General cancer models. unipd.it

Future Directions and Unresolved Questions in Staurosporine Research

Identification of Novel, Uncharacterized Molecular Targets

While staurosporine (B1682477) is famously known as a pan-kinase inhibitor, its full range of molecular targets is still being elucidated. ncats.iowikipedia.org Future investigations are focused on identifying and characterizing these less-explored interactions, which could open up new avenues for therapeutic intervention.

One significant finding is the identification of Hormonally Up-regulated Neu-associated Kinase (HUNK) as a novel target. nih.gov Research has demonstrated that staurosporine directly binds to and inhibits the kinase activity of the full-length HUNK protein. nih.gov This is particularly relevant as HUNK is implicated in the progression of HER2-positive (HER2+) breast cancer and resistance to HER2 inhibitors. nih.gov

Beyond direct kinase inhibition, staurosporine has been found to trigger a novel intrinsic apoptosis pathway . nih.gov This pathway is notable because it functions independently of the Apoptotic Protease-Activating Factor 1 (Apaf-1) and the apoptosome, which are essential for the classical mitochondrial pathway of apoptosis. nih.gov Nevertheless, this alternative cell death mechanism is still dependent on the activation of caspase-9. nih.gov The ability of staurosporine and its analog UCN-01 to induce apoptosis even in cells overexpressing inhibitors like Bcl-2 highlights the potential of targeting this novel pathway to overcome multidrug resistance in tumors. nih.gov

Further research has implicated other proteins and pathways in staurosporine's mechanism of action. Studies in breast cancer cells suggest a previously uncharacterized role for Profilin1 (Pfn1) in mediating staurosporine-induced apoptosis. nih.gov Pfn1, a tumor suppressor, appears to facilitate this process by up-regulating the expression of integrin α5β1. nih.gov Another potential target is Stathmin , a protein whose high expression in cholangiocarcinoma cells was found to repress staurosporine-induced apoptosis, suggesting it could be a new therapeutic target. oncotarget.com

Unresolved questions also remain regarding the secondary effects of staurosporine's activity, such as the generation of Reactive Oxygen Species (ROS). While it is known that staurosporine treatment leads to glutathione (B108866) depletion and an increase in intracellular ROS, the specific types of ROS generated are not fully understood. Future work using more sensitive and specific probes is needed to identify these ROS and clarify their precise role in mediating staurosporine-induced caspase-3 activation.

Novel Target/PathwayAssociated Disease/ProcessKey Research FindingReference
HUNK (Hormonally Up-regulated Neu-associated Kinase)HER2+ Breast CancerStaurosporine is the first identified pharmacological inhibitor of HUNK kinase activity. nih.gov
Apaf-1 Independent Apoptosis PathwayCancer (Multidrug Resistance)Staurosporine activates caspase-9 and induces apoptosis independently of Apaf-1 and the apoptosome. nih.gov
Profilin1 (Pfn1)/Integrin α5β1 AxisBreast CancerPfn1 facilitates staurosporine-induced apoptosis by up-regulating integrin α5β1. nih.gov
StathminCholangiocarcinomaHigh Stathmin expression confers resistance to staurosporine-induced apoptosis. oncotarget.com

Refinement of Structure-Based Drug Design Methodologies

The indolocarbazole scaffold of staurosporine is a valuable template for designing more selective and potent kinase inhibitors. ajptr.comrsc.org A key future direction is the refinement of drug design methodologies to better exploit this unique chemical structure.

A promising strategy is the development of analog-sensitive (AS) kinase inhibitors . Researchers have engineered "staralogs," a new class of inhibitors based on the staurosporine structure. acs.org These molecules are designed to be highly selective for engineered AS kinases, which contain a mutated gatekeeper residue, while having minimal effect on wild-type human kinases. acs.org This chemical-genetic approach allows for the specific inhibition of a single kinase within a complex cellular environment, providing a powerful tool for dissecting signaling pathways. acs.org

Another innovative approach involves the creation of organometallic derivatives . By incorporating a metal center, such as ruthenium coordinated by a cyclopentadienyl (B1206354) ring, into the staurosporine-inspired scaffold, researchers have developed complexes with marked specificity for kinases like PIM and Glycogen Synthase Kinase 3 (GSK-3). researchgate.net This methodology expands the available chemical space and demonstrates that the metal center plays a crucial structural role in organizing the organic ligands for a perfect fit within the ATP binding pocket. researchgate.net

Advances in synthetic chemistry are also providing new tools for modifying the staurosporine core. The use of C-H borylation chemistry , for example, enables the functionalization of the indolocarbazole core at previously inaccessible positions. flintbox.com This method offers greater flexibility for creating novel analogs with distinct therapeutic properties compared to the thousands of variants prepared with previous techniques. flintbox.com

Computational methods are integral to these refinement efforts. Computer-Aided Drug Design (CADD) and homology modeling are being used to simulate the interactions between staurosporine and its targets, such as the HUNK kinase domain. nih.gov These models provide a proof of principle that can guide the future discovery and optimization of more selective inhibitors. nih.gov Both virtual screening and de novo design approaches using the staurosporine scaffold have successfully generated novel molecules with high affinity for receptors like Protein Kinase C (PKC). ajptr.com

Design MethodologyDescriptionExample/OutcomeReference
Analog-Sensitive (AS) Kinase InhibitorsDesigning staurosporine-based inhibitors ("staralogs") that selectively target engineered kinases.Potent and highly selective inhibition of specific kinases in cells for research purposes. acs.org
Organometallic ComplexesIncorporating a metal center into a staurosporine-inspired scaffold to enhance specificity.Creation of specific inhibitors for PIM and GSK-3 kinases. researchgate.net
C-H Borylation ChemistryA novel synthetic method to functionalize the indolocarbazole core at new positions.Provides access to previously inaccessible analogs with new therapeutic potential. flintbox.com
Computer-Aided Drug Design (CADD)Utilizing homology modeling and virtual screening to guide inhibitor design.Generation of high-affinity PKC inhibitors and models for HUNK inhibition. nih.govajptr.com

Exploration of New Therapeutic Avenues Based on Preclinical Findings

Preclinical research continues to uncover new potential therapeutic uses for staurosporine and its derivatives, often in areas beyond its initial focus on cancer. These findings suggest that its unique mechanisms of action could be harnessed to treat a variety of conditions.

One of the most promising new avenues is in combination cancer therapy . Preclinical studies have shown that staurosporine acts synergistically with the HER2 inhibitor lapatinib (B449). nih.gov In a HER2 inhibitor-resistant breast cancer model, the combination of a low dose of staurosporine with lapatinib significantly impaired tumor growth, restoring sensitivity to the targeted therapy. nih.gov This suggests that pharmacological inhibition of staurosporine targets like HUNK could be a valuable strategy for treating resistant HER2+ breast cancers. nih.gov

Staurosporine is also being investigated for non-cancerous proliferative disorders. In a study on nasal polyps , staurosporine was found to inhibit key processes in their development. mdpi.comnih.gov It attenuated the effects of TGF-β1, a cytokine that promotes fibrosis, and inhibited the production of Vascular Endothelial Growth Factor (VEGF) in nasal polyp organ cultures. mdpi.comnih.gov These findings point to a potential role for staurosporine in managing nasal polyps by modulating fibroblast activation and angiogenesis. nih.gov

A completely novel application is the potential treatment of parasitic infections. Research using an ex vivo mouse cornea model has demonstrated that staurosporine is effective against Acanthamoeba castellanii, the causative agent of Acanthamoeba keratitis , a severe eye infection. mdpi.com The study showed that staurosporine induced structural damage in the amoeba and could be a candidate for a new line of eye drops to treat the infection. mdpi.com

Furthermore, new delivery technologies are reviving interest in staurosporine for cancer treatment. nanolive.comh-brs.de The application of liposomal nanoparticles to encapsulate staurosporine has shown significant anticancer effects in animal models of multidrug-resistant tumors, demonstrating that advanced delivery systems can help overcome the toxicity and lack of specificity that has limited its clinical use. mdpi.comh-brs.de

Therapeutic AvenuePreclinical Model/FindingPotential ApplicationReference
Combination Cancer TherapyStaurosporine synergizes with lapatinib in a HER2 inhibitor-resistant breast cancer model.Overcoming drug resistance in HER2+ breast cancer. nih.gov
Nasal PolypsInhibits TGF-β1-induced fibroblast activation and VEGF production in ex vivo nasal polyp tissue.Management of nasal polyps by reducing fibrosis and angiogenesis. mdpi.comnih.gov
Parasitic InfectionsEffective against Acanthamoeba castellanii in an ex vivo mouse cornea model.Development of a topical treatment for Acanthamoeba keratitis. mdpi.com
Advanced Drug DeliveryNanoparticle-encapsulated staurosporine inhibits growth of multidrug-resistant tumors in animal models.Improving the therapeutic index of staurosporine for cancer treatment. h-brs.de

Q & A

Q. What are the critical steps in the chemical synthesis of Staurosporine HCl, and how can researchers ensure reproducibility?

this compound synthesis involves sequential transformations, including oxime formation and selective methylation. For example, ketone intermediates are treated with hydroxylamine hydrochloride (NH2_2OH·HCl) to form oximes, followed by bis-methylation under phase-transfer conditions (e.g., methyl iodide, KOH, and n-Bu4_4NBr in THF). Researchers must rigorously validate reaction conditions (temperature, solvent purity) and characterize intermediates via NMR and mass spectrometry to ensure reproducibility .

Q. How does this compound function as a broad-spectrum kinase inhibitor, and what experimental methods confirm its mechanism?

this compound binds competitively to ATP-binding pockets in kinases, inhibiting phosphorylation. Confirmation requires kinase activity assays (e.g., radiometric or fluorescence-based) and structural studies like homology modeling (using templates such as PDB 1NVR and 1WVY) to analyze binding interactions. Dose-response curves and IC50_{50} calculations are essential to quantify inhibitory potency .

Q. What are standard protocols for preparing this compound solutions in cell-based assays?

this compound is typically solubilized in DMSO (e.g., 3 mM stock) and diluted in cell culture media to final concentrations (e.g., 10–1000 nM). Critical parameters include maintaining DMSO concentrations ≤0.1% to avoid cytotoxicity and validating stability under experimental conditions (pH, temperature) .

Q. How can researchers assess the purity and stability of this compound in experimental formulations?

High-performance liquid chromatography (HPLC) with UV detection is recommended, using reference standards (e.g., USP-grade) and validated methods to quantify (Z)- and (E)-isomers. Accelerated stability studies under varying pH and temperature conditions can identify degradation products .

Q. What are the primary applications of this compound in apoptosis research?

this compound induces intrinsic apoptosis by activating caspases via mitochondrial depolarization. Standard assays include Annexin V/PI staining, caspase-3/7 activity measurements, and JC-1 dye for mitochondrial membrane potential. Dose- and time-course experiments are critical to establish apoptotic thresholds .

Advanced Research Questions

Q. What challenges arise in maintaining stereochemical fidelity during this compound synthesis, and how can they be mitigated?

Epimerization at chiral centers (e.g., during bis-methylation) can reduce yield. Strategies include optimizing reaction kinetics (low temperature, short duration) and using chiral auxiliaries. Advanced characterization via X-ray crystallography or circular dichroism (CD) ensures stereochemical integrity .

Q. How should researchers address contradictions in kinase inhibition data across different cell lines?

Discrepancies may stem from cell-specific expression of efflux pumps (e.g., P-glycoprotein) or metabolic enzymes. Validate findings using isogenic cell lines, pharmacological inhibitors (e.g., cyclosporine A for efflux blockade), and orthogonal assays (e.g., Western blotting for phosphorylation) .

Q. What structural biology techniques are most effective for studying this compound-kinase interactions?

X-ray crystallography and cryo-EM provide atomic-resolution insights into binding modes. For insoluble targets, homology modeling paired with molecular dynamics simulations (e.g., Schrödinger Suite) can predict binding affinities. Energy minimization and protonation state validation are critical for model accuracy .

Q. How can researchers optimize this compound treatment protocols to minimize off-target effects in primary cells?

Titrate concentrations using viability assays (e.g., MTT) and transcriptomic profiling (RNA-seq) to identify off-target pathways. Co-treatment with selective kinase inhibitors (e.g., PKC412) or CRISPR-Cas9 knockouts of non-target kinases can enhance specificity .

Q. What methodologies improve reproducibility in this compound-induced apoptosis studies?

Standardize cell passage numbers, serum batches, and apoptosis markers across labs. Report detailed protocols for solvent handling, including freeze-thaw cycles and storage conditions. Collaborative inter-laboratory validation studies are recommended to address variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.